6-(Bromomethyl)-2,3-dichloropyridine
Description
6-(Bromomethyl)-2,3-dichloropyridine (CAS 1227601-96-8) is a halogenated pyridine derivative with a bromomethyl substituent at the 6-position and chlorine atoms at the 2- and 3-positions. Its molecular formula is C₆H₄BrCl₂N, and it has a molecular weight of 240.91 g/mol . Its structural uniqueness lies in the combination of bromine (a strong leaving group) and chlorine substituents, which influence reactivity and physical properties.
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
6-(bromomethyl)-2,3-dichloropyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
InChI Key |
XCGXGXAUYDBYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CBr)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following compounds are structurally related to 6-(Bromomethyl)-2,3-dichloropyridine:
Key Reactivity Differences :
- Halogen Position : 2,3-Dichloropyridine reacts selectively at the 2-position in alkoxycarbonylation , whereas bromine in 3-Bromo-2,5-dichloropyridine directs reactivity to the para position.
- Bromomethyl vs. Halogens : Bromomethyl groups (as in this compound) facilitate alkylation, while chlorine/bromine atoms enable cross-coupling.
Physical and Chemical Properties
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